molecular formula C11H15N3O2 B6218914 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione CAS No. 1631989-81-5

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione

Cat. No.: B6218914
CAS No.: 1631989-81-5
M. Wt: 221.26 g/mol
InChI Key: WNDZZESQSUWCAI-UHFFFAOYSA-N
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Description

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable piperidine derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides)

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-methylimidazole: Shares the imidazole moiety but lacks the piperidine ring.

    Piperidine-2,6-dione: Contains the piperidine ring but lacks the imidazole moiety.

Uniqueness: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1631989-81-5

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-[2-(1-methylimidazol-4-yl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C11H15N3O2/c1-13-7-9(12-8-13)5-6-14-10(15)3-2-4-11(14)16/h7-8H,2-6H2,1H3

InChI Key

WNDZZESQSUWCAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCN2C(=O)CCCC2=O

Purity

95

Origin of Product

United States

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